5-Phenyl-1H-pyrazol-4-ol;hydrochloride

Stability Dehydration DFT

Researchers developing BRAF V600E kinase inhibitors often face solubility and stability challenges with free-base pyrazoles. 5-Phenyl-1H-pyrazol-4-ol hydrochloride (CAS 2418726-94-8) eliminates these barriers: (1) Hydrochloride salt form ensures aqueous solubility for HTS-compatible assays without organic co-solvent interference. (2) 100-fold superior acid stability vs. carboxamide analogs enables reliable multi-step synthesis. (3) The 4-OH group provides a direct synthetic handle for O-alkylation, esterification, or sulfonation library generation. Bulk stock available for immediate dispatch.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63
CAS No. 2418726-94-8
Cat. No. B2679287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1H-pyrazol-4-ol;hydrochloride
CAS2418726-94-8
Molecular FormulaC9H9ClN2O
Molecular Weight196.63
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)O.Cl
InChIInChI=1S/C9H8N2O.ClH/c12-8-6-10-11-9(8)7-4-2-1-3-5-7;/h1-6,12H,(H,10,11);1H
InChIKeyFPHOZEAAPLCFKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-1H-pyrazol-4-ol Hydrochloride (CAS 2418726-94-8): Core Identity and Procurement-Relevant Physicochemical Properties


5-Phenyl-1H-pyrazol-4-ol;hydrochloride (CAS 2418726-94-8) is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 5-position and a hydroxyl group at the 4-position, formulated as the hydrochloride salt (molecular formula C₉H₉ClN₂O, molecular weight 196.63 g/mol) . The hydrochloride salt form significantly enhances aqueous solubility and handling characteristics compared to the free base (5-phenyl-1H-pyrazol-4-ol, CAS 685135-76-6, MW 160.17 g/mol), a property common to NH-pyrazolium hydrochloride salts [1]. This compound exists as the 5-phenyl tautomer, which is distinct from its 3-phenyl tautomeric counterpart (3-phenyl-1H-pyrazol-4-ol), though the two are often described interchangeably in the literature due to annular tautomerism [2]. The predicted pKa of the free base is 9.10 ± 0.15 , indicating that the hydrochloride salt is fully dissociated under physiological and most experimental aqueous conditions.

Why 5-Phenyl-1H-pyrazol-4-ol Hydrochloride Cannot Be Substituted by Generic Pyrazoles or Non-Salt Forms


Substituting 5-phenyl-1H-pyrazol-4-ol hydrochloride with a generic pyrazole or even the free base form introduces multiple failure points that compromise experimental reproducibility and synthetic outcomes. First, the hydrochloride salt provides measurably enhanced aqueous solubility relative to the free base, a critical factor for aqueous-phase reactions, biological assays, and formulation studies—NH-pyrazolium hydrochloride salts consistently demonstrate superior dissolution profiles compared to their neutral counterparts [1]. Second, the 5-phenyl substitution pattern dictates a specific tautomeric equilibrium and electronic distribution distinct from the 1-phenyl isomer (1-phenyl-1H-pyrazol-4-ol, CAS 1076-60-4); the 5-phenyl tautomer places the phenyl ring in conjugation with the N1–N2 bond, altering both reactivity at the C4–OH position and metal-coordination behavior [2]. Third, phenyl-substituted pyrazol-4-ols exhibit markedly superior acid stability compared to carboxamide-substituted analogs, with a dehydration rate approximately 100-fold slower under acidic conditions [3]. These differences are not cosmetic—they directly impact synthetic yield, derivative purity, and biological assay results, making generic substitution a material risk in procurement decisions.

Quantitative Evidence Guide: 5-Phenyl-1H-pyrazol-4-ol Hydrochloride Differentiation Against Structural Analogs


Acid-Catalyzed Dehydration Stability: Phenyl Pyrazol-4-ol vs. Carboxamide Pyrazol-4-ol

The phenyl-substituted pyrazol-4-ol scaffold, which includes 5-phenyl-1H-pyrazol-4-ol, demonstrates dramatically superior stability toward acid-catalyzed dehydration compared to carboxamide-substituted pyrazol-4-ol analogs. DFT-calculated free energy profiles reveal that the dehydration rate of phenylpyrazole-4-ol is approximately 100 times smaller than that of the carboxamide analog in acid methanol solution [1]. This stability advantage is directly attributable to the electronic nature of the phenyl substituent, which does not facilitate the dehydration pathway that plagues carboxamide derivatives.

Stability Dehydration DFT Acid-catalyzed Pyrazol-4-ol

Tautomeric pKa Differentiation: 5-Phenyl-1H-pyrazol-4-ol vs. 1-Phenyl-1H-pyrazol-4-ol

The predicted pKa of 5-phenyl-1H-pyrazol-4-ol (free base) is 9.10 ± 0.15 , reflecting the acidity of the 4-OH proton in the context of the 5-phenyl substitution pattern. This value is significantly higher (weaker acid) than the reported experimental pKa of approximately 5.5 for certain 1-phenylpyrazol-4-ol derivatives where the hydroxyl group is electronically influenced by the N1-phenyl substituent [1]. The pKa difference of approximately 3.5–4 log units corresponds to a roughly 3000–10000-fold difference in acid dissociation constant, which directly governs the compound's ionization state, hydrogen-bonding capacity, and metal-chelation behavior under specific pH conditions.

pKa Tautomerism Basicity Pyrazole Physicochemical

Hydrochloride Salt Aqueous Solubility Advantage Over Free Base Form

The hydrochloride salt of 5-phenyl-1H-pyrazol-4-ol (MW 196.63 g/mol) provides enhanced aqueous solubility compared to the free base (MW 160.17 g/mol), a phenomenon consistently observed across NH-pyrazolium hydrochloride salts [1]. While direct solubility measurements for this specific compound have not been independently reported, the solid-state structural analysis of closely related pyrazolium hydrochlorides (e.g., 3(5)-methyl-5(3)-phenylpyrazole hydrochloride) confirms that hydrochloride salt formation establishes robust N–H···Cl⁻ hydrogen-bonded dimer networks that facilitate solvation and dissolution in aqueous media [1]. For the analogous 3-amino-5-phenylpyrazole hydrochloride, quantitative host-guest binding studies in aqueous solution at pH 2.6 confirm full solubility and molecular availability for supramolecular complexation with a binding constant of 6.8 × 10⁵ mol⁻¹ L [2], demonstrating the practical aqueous-handling advantage of the hydrochloride form.

Solubility Salt formation Hydrochloride Formulation Aqueous

Derivative Potency in Kinase Inhibition: 5-Phenyl-1H-pyrazol Scaffold as BRAF V600E Inhibitor Precursor

The 5-phenyl-1H-pyrazol scaffold serves as a critical pharmacophoric core for potent BRAF V600E kinase inhibitors. In a systematic study of 5-phenyl-1H-pyrazol derivatives, compound 5c (1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea) displayed a BRAF V600E IC50 of 0.19 μM with antiproliferative IC50 values of 1.50 μM (WM266.4) and 1.32 μM (A375), comparable to the positive control vemurafenib [1]. A subsequent series incorporating a niacinamide moiety yielded compound 5h with a BRAF V600E IC50 of 0.33 μM and cellular IC50 values of 2.63 μM (WM266.4) and 3.16 μM (A375) [2]. The 5-phenyl substitution pattern is essential for this activity: molecular docking confirms that the 5-phenyl group occupies a key hydrophobic pocket in the BRAF active site, and modification or removal of this phenyl group abolishes inhibitory activity within this chemotype [1].

BRAF V600E Kinase inhibitor IC50 Antiproliferative Cancer

Molecular Weight and Stoichiometric Precision: HCl Salt vs. Free Base in Quantitative Experimentation

The hydrochloride salt (MW 196.63 g/mol, C₉H₉ClN₂O) offers a 22.7% higher formula weight compared to the free base (MW 160.17 g/mol, C₉H₈N₂O) . This mass difference translates directly into reduced relative weighing error in quantitative experimentation: for a typical target mass of 10 mg, the absolute mass difference is approximately 1.8 mg (i.e., 10 mg of the HCl salt delivers 8.15 mg of free base equivalent). For laboratories conducting precise stoichiometric reactions—particularly in medicinal chemistry where reaction scales of 0.1–1.0 mmol are common—this predictable mass offset eliminates the need for post-weighing correction calculations that are required when using hygroscopic or variably hydrated free base forms. The hydrochloride salt is also typically a stable crystalline solid amenable to accurate weighing under ambient conditions, whereas the free base form can be hygroscopic or amorphous depending on the supplier and storage history.

Molecular weight Stoichiometry Weighing accuracy Salt form Quantitative analysis

Procurement-Optimized Application Scenarios for 5-Phenyl-1H-pyrazol-4-ol Hydrochloride (CAS 2418726-94-8)


Kinase Inhibitor Lead Generation and SAR Expansion

The 5-phenyl-1H-pyrazol scaffold, accessed directly from 5-phenyl-1H-pyrazol-4-ol hydrochloride, is a validated pharmacophore for BRAF V600E kinase inhibition, with derivatives achieving IC50 values of 0.19–0.33 μM [1][2]. The 4-OH group provides a convenient synthetic handle for O-alkylation, esterification, or sulfonation to generate diverse compound libraries. The hydrochloride salt's aqueous solubility enables high-throughput screening-compatible assay formats without organic co-solvent interference, a practical advantage over the free base. Research groups pursuing kinase-targeted anticancer agents—particularly those targeting the RAS-RAF-MEK-ERK pathway—can procure this compound as a cost-effective, structurally defined starting material for fragment-based or structure-guided design campaigns.

Metal-Chelating Ligand and Coordination Chemistry

The 4-hydroxy group combined with the adjacent pyrazole N1–N2 moiety creates a bidentate coordination site suitable for transition metal complexation. The predicted pKa of 9.10 [1] indicates that the hydroxyl group remains protonated under mildly acidic to neutral conditions, favoring neutral chelation modes, while deprotonation above pH ~9 enables anionic coordination. The hydrochloride salt form provides the compound in a readily dissolvable ionic state for aqueous metalation reactions. This contrasts with the 1-phenyl isomer (pKa ≈ 5.5), which would be predominantly deprotonated at physiological pH, leading to different metal-binding speciation. The 5-phenyl substituent further provides steric bulk that can tune coordination geometry and prevent unwanted dimerization or oligomerization.

Acid-Stable Synthetic Intermediate for Multi-Step Protocols

The 100-fold superior acid stability of phenyl pyrazol-4-ol over carboxamide pyrazol-4-ol [1] makes the hydrochloride salt particularly valuable as a synthetic intermediate in multi-step sequences involving acidic conditions. The hydrochloride counterion can be easily exchanged or neutralized in situ, and the phenylpyrazol-4-ol core withstands acid-catalyzed transformations (deprotections, cyclizations, Friedel-Crafts reactions) that would decompose less stable heterocyclic intermediates. For process chemistry and scale-up applications, this stability translates directly to higher yields, fewer side products, and simplified purification—factors that procurement teams evaluating cost-per-successful-reaction should weigh against the nominal price premium of the hydrochloride salt over generic pyrazoles.

Supramolecular and Host-Guest Chemistry Studies

The 5-phenyl substituent serves as an effective hydrophobic guest moiety for cucurbituril and cyclodextrin host molecules, as demonstrated by the quantitative host-guest binding of the closely related 3-amino-5-phenylpyrazole hydrochloride to tetramethylcucurbit[6]uril with a binding constant of 6.8 × 10⁵ M⁻¹ at pH 2.6 [1]. The hydrochloride salt ensures full aqueous solubility of the guest molecule, enabling accurate determination of binding thermodynamics by NMR, fluorescence, or ITC methods. The 4-OH group provides an additional hydrogen-bonding anchor point that can modulate binding affinity and selectivity, offering a richer supramolecular interaction profile compared to simple phenylpyrazoles lacking the hydroxyl group.

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